methyl 4-{4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
METHYL 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an indeno[1,2-b]pyridine core.
Preparation Methods
The synthesis of METHYL 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The indeno[1,2-b]pyridine core can be formed through cyclization reactions involving acid or base catalysts.
Scientific Research Applications
METHYL 4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and selectivity towards these targets. The indeno[1,2-b]pyridine core may play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds include those with indeno[1,2-b]pyridine cores or fluorophenyl and methoxyphenyl groups. Examples include:
- METHYL 4-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
- METHYL 4-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
Properties
Molecular Formula |
C28H22FNO4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[4-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H22FNO4/c1-16-23(28(32)33-2)24(25-26(30-16)21-8-3-4-9-22(21)27(25)31)18-10-12-20(13-11-18)34-15-17-6-5-7-19(29)14-17/h3-14,24,30H,15H2,1-2H3 |
InChI Key |
KCYOSJBFRUKBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F)C(=O)OC |
Origin of Product |
United States |
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